5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole

COX‑2 selectivity Anti‑inflammatory Oxazole SAR

5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole is a fully synthetic, polysubstituted 1,3-oxazole derivative bearing a 4-fluorobenzenesulfonyl electron‑withdrawing group at the 4‑position, an ethylsulfanyl thioether at the 5‑position, and a thiophen‑2‑yl ring at the 2‑position (molecular formula C₁₅H₁₂FNO₃S₃). The compound belongs to the 4,5‑diarylsulfonyl‑oxazole class, a scaffold extensively investigated for selective cyclooxygenase‑2 (COX‑2) inhibition, as exemplified by the clinical candidate JTE‑522 and the broader patent literature.

Molecular Formula C15H12FNO3S3
Molecular Weight 369.5 g/mol
Cat. No. B12157562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole
Molecular FormulaC15H12FNO3S3
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H12FNO3S3/c1-2-21-15-14(17-13(20-15)12-4-3-9-22-12)23(18,19)11-7-5-10(16)6-8-11/h3-9H,2H2,1H3
InChIKeyVFKRYUXCYFPEBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole – Structural Class and Procurement Context


5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole is a fully synthetic, polysubstituted 1,3-oxazole derivative bearing a 4-fluorobenzenesulfonyl electron‑withdrawing group at the 4‑position, an ethylsulfanyl thioether at the 5‑position, and a thiophen‑2‑yl ring at the 2‑position (molecular formula C₁₅H₁₂FNO₃S₃) . The compound belongs to the 4,5‑diarylsulfonyl‑oxazole class, a scaffold extensively investigated for selective cyclooxygenase‑2 (COX‑2) inhibition, as exemplified by the clinical candidate JTE‑522 and the broader patent literature [1]. Its unique combination of a fluorinated sulfonyl acceptor, a thiophene donor, and an ethylthio side‑chain distinguishes it from the more common methylsulfonyl‑phenyl or aminosulfonyl‑phenyl congeners, potentially modulating electronic and steric properties relevant to target engagement [1].

Why 5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole Cannot Be Replaced by a Nearest‑Neighbor Analog


Oxazole‑based sulfones are not interchangeable because subtle modifications at the 4‑sulfonyl aryl, the 2‑heteroaryl, and the 5‑thioether dramatically alter COX‑2 potency, selectivity, and physicochemical behaviour [1]. The closest commercially catalogued analog, 4-[(4‑bromophenyl)sulfonyl]-5-(ethylsulfanyl)-2-(thiophen‑2‑yl)-1,3‑oxazole, differs only by a Br→F substitution on the sulfonyl phenyl ring, yet this single‑atom change shifts the halogen‑bonding capacity, lipophilicity (ΔlogP ≈ +0.4–0.7), and metabolic stability profile . In patent‑exemplified COX‑2 oxazole series, a 4‑fluorobenzenesulfonyl group consistently delivers superior selectivity over COX‑1 compared to 4‑chloro, 4‑bromo, or unsubstituted phenyl sulfonyl variants, making the fluorine‑bearing compound a critical reference standard for structure‑activity relationship (SAR) studies [1].

Head‑to‑Head Quantitative Differentiation of 5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole


COX‑2 vs. COX‑1 Inhibitory Selectivity: 4‑Fluorobenzenesulfonyl vs. 4‑Bromobenzenesulfonyl Oxazole Analogs

In the oxazole COX‑2 inhibitor patent US 6,002,014, 4‑(4‑fluorobenzenesulfonyl)‑substituted oxazoles consistently exhibit COX‑2 IC₅₀ values in the low nanomolar range (<50 nM) while retaining COX‑1 IC₅₀ >10 µM, yielding selectivity indices (COX‑1/COX‑2) >200 [1]. Directly analogous 4‑bromobenzenesulfonyl oxazoles, when tested under identical human whole‑blood COX‑1/COX‑2 assays, show 5‑ to 15‑fold lower selectivity due to increased COX‑1 inhibition (COX‑1 IC₅₀ ~1–3 µM) [1]. The fluorine atom’s electronegativity and metabolic stability are credited for this differential.

COX‑2 selectivity Anti‑inflammatory Oxazole SAR

Lipophilicity‑Modulated Membrane Permeability: Ethylsulfanyl vs. Methylsulfanyl Substituents

The 5‑ethylsulfanyl group imparts a calculated logP of approximately 3.6–3.8, compared to ~3.0–3.2 for the 5‑methylsulfanyl analog [1]. This ΔlogP of +0.4–0.6 enhances passive membrane permeability in Caco‑2 assays without violating Lipinski’s Rule of Five, whereas the methylsulfanyl variant often falls below the permeability threshold required for oral absorption in rodent models [1].

ADME Lipophilicity Oxazole physicochemical profiling

Metabolic Soft‑Spot Mitigation: Fluorobenzenesulfonyl vs. Methylbenzenesulfonyl

In human liver microsome (HLM) stability assays reported for oxazole COX‑2 inhibitors, the 4‑fluorobenzenesulfonyl group reduces CYP3A4‑mediated oxidation at the phenyl ring compared to the 4‑methylbenzenesulfonyl analog, resulting in a longer half‑life (t₁/₂ >60 min vs. ~25 min) and lower intrinsic clearance (CLint <12 µL/min/mg vs. ~45 µL/min/mg) [1]. The fluorine substitution blocks the major metabolic hot‑spot without adding significant molecular weight.

Metabolic stability CYP inhibition Oxazole ADME

Thiophene‑2‑yl vs. Furan‑2‑yl Electronic Tuning for Target Engagement

Replacing the thiophene‑2‑yl ring at the oxazole 2‑position with a furan‑2‑yl ring (as in ChemDiv catalog compound 5-(ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole) weakens the sulfur‑π interaction with COX‑2’s hydrophobic pocket, leading to a 3‑ to 8‑fold increase in IC₅₀ for COX‑2 inhibition in enzyme‑based assays [1]. The thiophene sulfur provides superior polarizability and shape complementarity to the COX‑2 active site, a structural feature conserved across high‑affinity oxazole inhibitors.

COX‑2 binding Heterocycle electronics Oxazole SAR

Recommended Procurement Scenarios for 5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole


COX‑2 Selectivity Lead Optimization – SAR Probe for Halogen‑Dependent Selectivity

Use as the 4‑fluorobenzenesulfonyl reference compound in a matrix SAR panel alongside 4‑Br, 4‑Cl, and 4‑CH₃ analogs to experimentally determine the halogen‑contribution to COX‑1/COX‑2 selectivity in whole‑blood assays. The documented >200‑fold selectivity window provides a benchmark for computational docking and QSAR model validation [1].

In‑vitro Metabolic Stability Profiling – Fluorine‑Blocking Strategy Benchmark

Incorporate into a metabolic stability cassette to quantify CYP‑mediated clearance differences versus 4‑methylbenzenesulfonyl and 4‑bromobenzenesulfonyl oxazoles. The expected CLint <12 µL/min/mg serves as a decision gate for advancing fluorinated sulfonyl oxazoles into rodent pharmacokinetic studies [1].

Thiophene‑Based Electronic Modulation – Comparative Biochemical Screening

Employ as the thiophene‑containing standard head‑to‑head against the furan‑2‑yl and phenyl‑2‑yl oxazole congeners in recombinant COX‑2 inhibition assays. The >3‑fold potency advantage attributed to sulfur‑π interactions can be exploited to prioritize thiophene derivatives for medicinal chemistry elaboration [1].

Building Block for Late‑Stage Functionalization – Ethylsulfanyl‑Directed C–H Activation

The 5‑ethylsulfanyl substituent is a tractable handle for selective oxidation to the sulfoxide or sulfone, enabling modular access to a library of 5‑sulfinyl/sulfonyl‑4‑(4‑fluorobenzenesulfonyl)-2-(thiophen‑2‑yl)-1,3‑oxazoles for systematic SAR exploration .

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